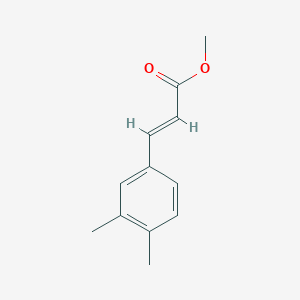
Methyl (e)-3-(3,4-dimethylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (e)-3-(3,4-dimethylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(3,4-dimethylphenyl)acrylate typically involves the esterification of (e)-3-(3,4-dimethylphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl (e)-3-(3,4-dimethylphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl (e)-3-(3,4-dimethylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of Methyl (e)-3-(3,4-dimethylphenyl)acrylate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
Methyl (e)-3-phenylacrylate: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
Ethyl (e)-3-(3,4-dimethylphenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (e)-3-(4-methylphenyl)acrylate: Similar structure but with a single methyl substitution on the phenyl ring.
Uniqueness
Methyl (e)-3-(3,4-dimethylphenyl)acrylate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. This substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (E)-3-(3,4-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+ |
InChI Key |
ZBFDXTSLSFTNLW-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















